2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide
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Overview
Description
2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide is an organic compound with the molecular formula C11H13N3O3S and a molecular weight of 267.3 g/mol . This compound features a sulfonamide group, which is known for its significant role in medicinal chemistry due to its biological activity.
Preparation Methods
The synthesis of 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide typically involves the reaction of 4-cyanobenzylamine with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, forming the sulfonamide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.
Medicine: Due to its biological activity, it is studied for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide include other sulfonamides such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Sulfadiazine: Another antibiotic used to treat bacterial infections.
What sets this compound apart is its unique structure, which combines a sulfonamide group with a cyanophenyl moiety, potentially offering distinct biological activities and applications .
Properties
IUPAC Name |
2-[(4-cyanophenyl)methylsulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-8(11(13)15)14-18(16,17)7-10-4-2-9(6-12)3-5-10/h2-5,8,14H,7H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGRHDAWOYEVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)CC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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